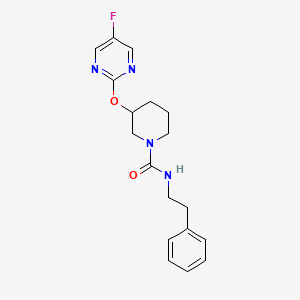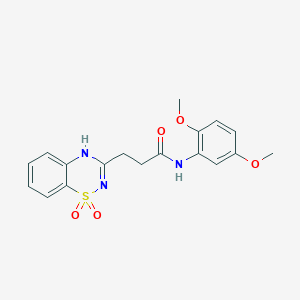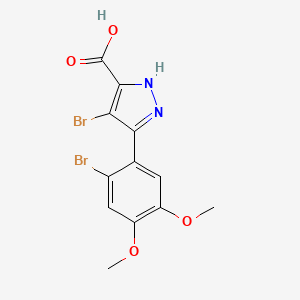
4-bromo-5-(2-bromo-4,5-dimethoxyphenyl)-1H-pyrazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-bromo-5-(2-bromo-4,5-dimethoxyphenyl)-1H-pyrazole-3-carboxylic acid” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The molecule also contains a carboxylic acid group (-COOH), two bromine atoms, and two methoxy groups (-OCH3) attached to a phenyl ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole ring, the phenyl ring, the carboxylic acid group, the bromine atoms, and the methoxy groups . The exact spatial arrangement would depend on the specific locations of these groups within the molecule.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in the molecule. For instance, the bromine atoms might make the molecule susceptible to reactions such as nucleophilic substitution. The carboxylic acid group could undergo reactions such as esterification or amide formation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the polar carboxylic acid group might increase its solubility in polar solvents .Applications De Recherche Scientifique
Synthesis and Chemical Reactivity Research into pyrazole derivatives, such as the study by Kanwal et al. (2022), focuses on the synthesis of functionalized thiophene-based pyrazole amides through various catalytic approaches. This work emphasizes the versatility of pyrazole compounds in generating derivatives with significant chemical reactivity and potential for further functionalization, suggesting that similar methodologies could apply to the synthesis and application of 4-bromo-5-(2-bromo-4,5-dimethoxyphenyl)-1H-pyrazole-3-carboxylic acid (Kanwal et al., 2022).
Photophysical Properties The study on pyrazolines with triphenyl and ester derivatives by Şenol et al. (2020) provides insight into how the structure of pyrazole derivatives influences their photophysical properties. This research indicates that variations in the pyrazole structure can significantly affect solvent interactions and photophysical behaviors, offering a pathway to exploring the optical properties of this compound and its potential in photophysical applications (Şenol et al., 2020).
Nonlinear Optical Properties Functionalized pyrazole derivatives have also been studied for their nonlinear optical (NLO) properties, as seen in the work by Kanwal et al. (2022). The electronic structure and NLO properties of synthesized compounds were thoroughly investigated, highlighting the potential of pyrazole derivatives in NLO applications. This suggests that this compound could be a candidate for studies aimed at developing materials with desirable optical characteristics (Kanwal et al., 2022).
Antimicrobial and Anticancer Activity While the specific compound has not been directly linked to antimicrobial or anticancer activity in the available literature, related pyrazole compounds have been explored for these properties. For example, a Schiff base of a pyrazol-3-one derivative demonstrated effectiveness in cytotoxic activity against certain cell lines. Such findings underscore the potential of exploring this compound for similar biological activities (M et al., 2022).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-bromo-3-(2-bromo-4,5-dimethoxyphenyl)-1H-pyrazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Br2N2O4/c1-19-7-3-5(6(13)4-8(7)20-2)10-9(14)11(12(17)18)16-15-10/h3-4H,1-2H3,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWYURWPASZYZLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C2=NNC(=C2Br)C(=O)O)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Br2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


methanone](/img/structure/B2725404.png)
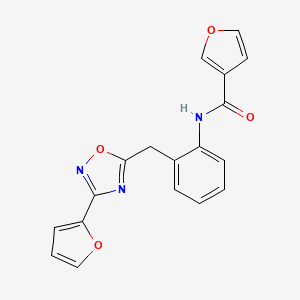
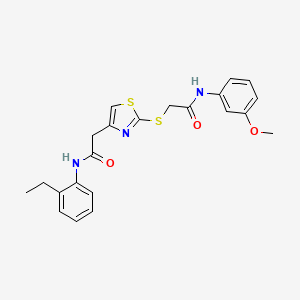
![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-1-methyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2725410.png)
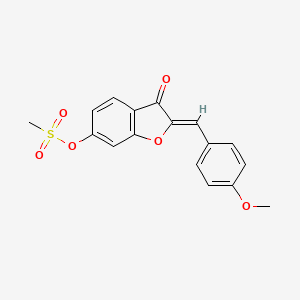
![2-{2-chloro[(2,5-dichlorophenyl)sulfonyl]anilino}-N-(4-methoxyphenyl)acetamide](/img/structure/B2725412.png)
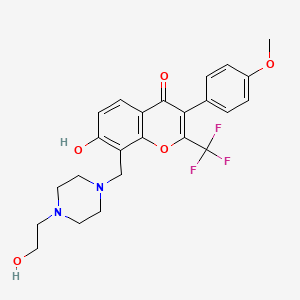
![8-(3-(4-benzylpiperidin-1-yl)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2725416.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide](/img/structure/B2725417.png)
![2-[4-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-4-fluoro-1,3-benzothiazole](/img/structure/B2725419.png)
